Bizine is derived from the structural modification of known LSD1 inhibitors. It falls under the classification of histone demethylase inhibitors, specifically targeting LSD1, which is implicated in various cancers and developmental disorders. The compound is cataloged in databases such as PubChem and the Human Epigenetic Drug Database (HEDD), where it is associated with various biological activities related to epigenetic modulation .
The synthesis of Bizine typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
These synthetic routes are optimized for yield and purity, often employing techniques such as chromatography for purification .
Bizine has the molecular formula and a molecular weight of approximately 299.39 g/mol. Its structure features:
The compound's three-dimensional conformation can be analyzed using computational chemistry software, which provides insights into its binding interactions with target proteins like LSD1 .
As an LSD1 inhibitor, Bizine undergoes reversible binding to the enzyme's active site, leading to inhibition of its demethylase activity. This interaction can be characterized by:
These studies are crucial for understanding its mechanism of action and potential therapeutic efficacy .
Bizine inhibits LSD1 by binding to its active site, preventing the demethylation of histones, which is essential for transcriptional regulation. This inhibition results in:
Experimental data show that treatment with Bizine can reduce cellular proliferation in various cancer models, indicating its potential as an anti-cancer agent .
Bizine exhibits several notable physical properties:
Chemical properties include its reactivity with nucleophiles due to the presence of functional groups that facilitate interactions with biological targets .
Bizine's primary application lies in epigenetic research, particularly in studying the role of histone modifications in gene expression regulation. Its potential therapeutic uses include:
The ongoing exploration into Bizine's effects on different cancer types continues to highlight its significance as a promising candidate in drug development .
Bizine (chemical name: N-(4-phenylbutyl)-1-phenylmethanimine) emerged from systematic efforts to develop selective epigenetic modulators. Its discovery stemmed from rational molecular redesign of the monoamine oxidase inhibitor phenelzine, first synthesized in the 1950s as an antidepressant [7]. In 2014, researchers created Bizine through strategic structural modifications—specifically, the addition of a phenyl-butyrylamide appendage—to enhance target specificity toward lysine-specific demethylase 1 (LSD1) while minimizing activity against monoamine oxidases (MAO-A/B) [7]. This deliberate engineering distinguished Bizine from earlier accidental discoveries in neuropharmacology (e.g., benzol's isolation by Faraday in 1825 [4]), positioning it as a purpose-built tool for epigenetic research.
Table 1: Key Structural Properties of Bizine
Property | Description |
---|---|
Core Structure | Phenelzine analogue with phenyl-butyrylamide extension |
Molecular Target | Flavin-dependent LSD1 (KDM1A) |
Selectivity Ratio (vs MAO) | >100-fold higher affinity for LSD1 |
Irreversible Binding | Forms covalent adduct with FAD cofactor |
Bizine exemplifies convergence research—integrating chemistry, neuroscience, and epigenetics to address complex biological questions. Its significance lies in three domains:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: